molecular formula C9H9ClO4S2 B13653035 Thiochromane-4-sulfonyl chloride-1,1-dioxide

Thiochromane-4-sulfonyl chloride-1,1-dioxide

Cat. No.: B13653035
M. Wt: 280.8 g/mol
InChI Key: KMLAOIYSLOBUSJ-UHFFFAOYSA-N
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Description

Thiochromane-4-sulfonyl chloride-1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure with a sulfonyl chloride (-SO₂Cl) group at position 4 and two oxygen atoms forming a 1,1-dioxide moiety. This compound is of interest in organic synthesis, particularly in sulfonamide formation for pharmaceuticals and agrochemicals. Its reactivity stems from the sulfonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula

C9H9ClO4S2

Molecular Weight

280.8 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonyl chloride

InChI

InChI=1S/C9H9ClO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2

InChI Key

KMLAOIYSLOBUSJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiochromane-4-sulfonyl chloride-1,1-dioxide can be synthesized through several methods. One common approach involves the treatment of thiochroman with chlorosulfonic acid, followed by oxidation. Another method includes the reaction of thiochroman with sulfuryl chloride under controlled conditions . These reactions typically require anhydrous conditions and are carried out at low temperatures to prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Thiochromane-4-sulfonyl chloride-1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiochromane-4-sulfonyl chloride-1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of thiochromane-4-sulfonyl chloride-1,1-dioxide involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of bioactive compounds and materials .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility : this compound is hypothesized to bridge the reactivity of thioyl chloride and the stability of thiomorpholine derivatives, making it a candidate for targeted drug design.
  • Further studies are needed to quantify its performance against analogs.

Biological Activity

Thiochromane-4-sulfonyl chloride-1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in treating various diseases.

Overview of Thiochromane Compounds

Thiochromanes are sulfur-containing heterocycles that serve as crucial building blocks in drug discovery. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The this compound variant has been particularly noted for its efficacy against various pathogens and its potential role as an allosteric modulator in enzyme inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in metabolic pathways. Research indicates that this compound can disrupt the homeostasis of intracellular environments in parasites by increasing reactive oxygen species (ROS) levels. This mechanism leads to mitochondrial perturbation and ultimately results in cell death .

Key Mechanisms:

  • Inhibition of Trypanothione Reductase (TR): The compound acts as a noncompetitive inhibitor of TR, which is vital for maintaining redox balance in trypanosomatids. This inhibition results in increased oxidative stress and parasite unviability .
  • Allosteric Modulation: this compound has been shown to bind to allosteric sites on enzymes, altering their activity and leading to therapeutic effects against tropical diseases like malaria and leishmaniasis .

Biological Activity Data

The following table summarizes the biological activities and effectiveness of this compound against various pathogens:

Pathogen Activity EC50 (µM) Selectivity Index
Leishmania spp.Antileishmanial< 10153
Plasmodium falciparumAntimalarial< 10Not specified
Trypanosoma bruceiAntitrypanosomal< 10Not specified

These findings indicate that this compound exhibits potent activity against several important pathogens associated with tropical diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

  • Antiparasitic Activity: A study demonstrated that thiochromane derivatives significantly increased ROS levels in Leishmania parasites, leading to mitochondrial dysfunction and cell death .
  • In Vivo Efficacy: In animal models, thiochromane derivatives showed promising results in reducing parasite load and improving survival rates in infected subjects compared to control groups .
  • Structure-Activity Relationship (SAR) Studies: SAR analyses have revealed that modifications to the thiochromane structure can enhance biological activity. For instance, specific substitutions on the aromatic ring have been linked to improved inhibitory effects on TR .

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